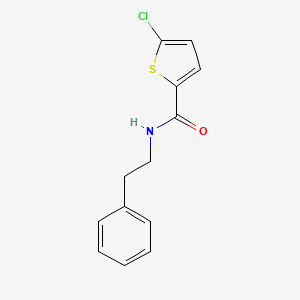![molecular formula C16H16F5N3O B14949204 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound characterized by its complex structure, which includes a pentafluorophenyl group, a pentylimino group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps:
Formation of the Pyrazolone Core: This step usually involves the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions to form the pyrazolone ring.
Introduction of the Pentafluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pyrazolone intermediate.
Addition of the Pentylimino Group: This step involves the condensation of the pyrazolone derivative with a pentylamine under dehydrating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone ring or methyl group.
Reduction: Amino derivatives resulting from the reduction of the imine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It may also find use as a catalyst or a ligand in various chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking, while the imine and pyrazolone moieties may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the methyl group, which may affect its reactivity and biological activity.
5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(ETHYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: Contains an ethyl group instead of a pentyl group, potentially altering its physical and chemical properties.
Uniqueness
The unique combination of a pentafluorophenyl group, a pentylimino group, and a pyrazolone core in 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE imparts distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, while the imine and pyrazolone functionalities provide versatile sites for further chemical modification.
This detailed overview should provide a comprehensive understanding of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H16F5N3O |
|---|---|
Molecular Weight |
361.31 g/mol |
IUPAC Name |
5-methyl-2-(2,3,4,5,6-pentafluorophenyl)-4-(pentyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16F5N3O/c1-3-4-5-6-22-7-9-8(2)23-24(16(9)25)15-13(20)11(18)10(17)12(19)14(15)21/h7,23H,3-6H2,1-2H3 |
InChI Key |
KBJSIHWFQAGKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=CC1=C(NN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949197.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)
